molecular formula C25H25FN4S B11424881 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(4-fluorophenyl)-1-(pyridin-2-ylmethyl)thiourea

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(4-fluorophenyl)-1-(pyridin-2-ylmethyl)thiourea

Cat. No.: B11424881
M. Wt: 432.6 g/mol
InChI Key: IRALBOQMJKPXMQ-UHFFFAOYSA-N
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Description

3-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-1-(4-FLUOROPHENYL)-3-[(PYRIDIN-2-YL)METHYL]THIOUREA is a complex organic compound that features an indole nucleus, a fluorophenyl group, and a pyridinylmethyl thiourea moiety. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-1-(4-FLUOROPHENYL)-3-[(PYRIDIN-2-YL)METHYL]THIOUREA typically involves multi-step organic reactionsCommon reagents used in these reactions include indole-3-carbaldehyde, 4-fluoroaniline, and pyridine-2-carbaldehyde .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-1-(4-FLUOROPHENYL)-3-[(PYRIDIN-2-YL)METHYL]THIOUREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or fluorophenyl rings .

Scientific Research Applications

3-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-1-(4-FLUOROPHENYL)-3-[(PYRIDIN-2-YL)METHYL]THIOUREA has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes

Mechanism of Action

The mechanism of action of 3-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-1-(4-FLUOROPHENYL)-3-[(PYRIDIN-2-YL)METHYL]THIOUREA involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The fluorophenyl and pyridinylmethyl thiourea moieties may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-1-(4-FLUOROPHENYL)-3-[(PYRIDIN-2-YL)METHYL]THIOUREA is unique due to its combination of the indole, fluorophenyl, and pyridinylmethyl thiourea moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C25H25FN4S

Molecular Weight

432.6 g/mol

IUPAC Name

1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)-1-(pyridin-2-ylmethyl)thiourea

InChI

InChI=1S/C25H25FN4S/c1-17-6-11-24-23(15-17)22(18(2)28-24)12-14-30(16-21-5-3-4-13-27-21)25(31)29-20-9-7-19(26)8-10-20/h3-11,13,15,28H,12,14,16H2,1-2H3,(H,29,31)

InChI Key

IRALBOQMJKPXMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=CC=N3)C(=S)NC4=CC=C(C=C4)F)C

Origin of Product

United States

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